4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
This compound belongs to the pyrazolo[3,4-b]pyridin-6(7H)-one class, characterized by a fused pyrazole-pyridinone scaffold. Its synthesis typically involves multicomponent reactions (MCRs) under environmentally benign conditions. For example, Zhong et al. (2013) reported a PEG-400-mediated aqueous synthesis of analogous derivatives using aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine at 90°C, achieving high yields . The difluoromethyl group at position 4 enhances metabolic stability and lipophilicity, making it valuable in medicinal and agrochemical research .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3O/c1-3-6-4(7(9)10)2-5(14)11-8(6)13-12-3/h2,7H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQLQUJVSPTQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the difluoromethyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a pyridine derivative can yield the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit promising anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that certain pyrazolo[3,4-b]pyridines selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. It acts by modulating the activity of enzymes involved in inflammatory processes. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazolo[3,4-b]pyridines. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .
Case Study 1: Anticancer Activity
In a recent investigation published in Molecules, researchers synthesized several derivatives of 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and evaluated their anticancer activity against breast cancer cells (MCF-7). The study found that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against these cells .
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives demonstrated that one specific derivative significantly reduced inflammation markers in a rat model of arthritis. The compound was shown to inhibit cyclooxygenase (COX) enzymes effectively .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Key Difference : A phenyl group replaces the hydrogen at position 1.
- This derivative has a CAS number 832746-77-7 and is available at 97% purity .
1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Key Difference : Trifluoromethyl (CF₃) replaces difluoromethyl (CF₂H) at position 4, with a chloro-methylphenyl group at position 1.
- The chloro-methylphenyl substituent may confer herbicidal activity, as seen in related agrochemicals .
Core Scaffold Modifications
Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones
- Key Difference: Incorporation of a chromene ring fused to the pyrazolo-pyridinone core.
- Synthesis employs molecular iodine catalysis, yielding 70–85% via three-component reactions .
Pyranopyrazoles (e.g., 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one)
- Key Difference: A pyran ring replaces the pyridinone, with additional substituents like nitro or naphthyl groups.
Fluorinated Analogs
4-(Difluoromethyl)-2-isopropyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Key Difference: Isopropyl group at position 2 and a saturated dihydro-pyridinone ring.
- Impact : The isopropyl group enhances lipophilicity (LogP ≈ 3.1), favoring blood-brain barrier penetration. This compound is a candidate for CNS-targeted drug development .
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
- Key Difference : Isoxazole replaces pyrazole in the fused ring system.
Biological Activity
4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
- Molecular Formula : C₈H₈F₂N₄O
- Molecular Weight : 194.18 g/mol
- CAS Number : 925146-05-0
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of BRAF(V600E) : A critical target in melanoma treatment.
- EGFR Inhibition : Impeding epidermal growth factor receptor signaling pathways, crucial in many cancers.
- Aurora-A Kinase Inhibition : Affecting cell cycle regulation and tumor growth .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. In vitro studies have shown that pyrazole derivatives can reduce inflammatory markers and cytokines in various cell models. For instance, compounds related to this structure have been tested against inflammatory pathways with promising results, indicating potential applications in treating inflammatory diseases .
Antibacterial and Antifungal Activities
Pyrazole derivatives are recognized for their antibacterial and antifungal properties. Studies have reported effectiveness against several bacterial strains and phytopathogenic fungi, suggesting their utility in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress pathways that play a role in cancer and inflammation .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect, enhancing the overall anticancer activity .
Case Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory potential of pyrazole derivatives in a model of acute inflammation. The results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), supporting the compound's role as a potential therapeutic agent for inflammatory conditions .
Data Tables
Q & A
Q. What are the common synthetic strategies for 4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization of intermediates. For example:
-
Cyclization Approach : Reacting pyrazole derivatives with substituted pyridines under acidic conditions can form the pyrazolo[3,4-b]pyridine core .
-
Multicomponent Reactions : Molecular iodine-catalyzed MCRs using aldehydes, aminopyrazoles, and hydroxycoumarin derivatives yield structurally complex variants .
-
Solvent Optimization : Polyethylene glycol (PEG-400) serves as a recyclable medium for high-yield synthesis of pyrazolo[3,4-b]pyridinones, avoiding toxic solvents .
- Example Reaction Table :
| Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| 3-Aminopyrazole, Aldehyde | I₂ (5 mol%) | 78–85 | |
| Pyrazole derivative, Pyridine | H₂SO₄ (cat.) | 65–72 | |
| PEG-400-mediated MCR | None | 82–90 |
Q. How can researchers characterize the structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 1.85 ppm for CH₃ groups in pyrazolo-pyridinones) .
- IR Spectroscopy : C=O stretches at ~1640 cm⁻¹ confirm the lactam moiety .
- HRMS : Validates molecular weight (e.g., C₁₄H₁₁F₂N₃O has a calculated mass of 275.26) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorogenic substrates .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for GPCR targets, leveraging the difluoromethyl group’s electronic effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Methodological Answer :
-
Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
-
Solvent Effects : Compare PEG-400 (recyclable) vs. DMF (high-polarity) to balance yield and sustainability .
-
Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions in MCRs .
- Optimization Table :
| Parameter | Improvement Strategy | Outcome |
|---|---|---|
| Reaction Time | Microwave-assisted | Reduced from 12h to 2h |
| Catalyst Loading | I₂ (2 mol%) | Yield ↑ 15% |
| Solvent Recovery | PEG-400 recycling | 85% solvent reuse efficiency |
Q. What mechanistic insights explain the role of the difluoromethyl group in biological activity?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁹F NMR to track metabolic stability of the CF₂H group in vitro .
- Computational Modeling : DFT studies reveal enhanced binding affinity due to fluorine’s electronegativity and hydrophobic interactions .
- SAR Studies : Compare CF₂H vs. CF₃ or CH₃ analogs to isolate electronic vs. steric effects .
Q. How should researchers address contradictory data in reaction outcomes?
- Methodological Answer :
- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., uncyclized intermediates) .
- Condition Reproducibility : Standardize anhydrous conditions to minimize hydrolysis of sensitive intermediates .
- Cross-Validation : Repeat assays with independent batches and orthogonal techniques (e.g., HPLC vs. NMR purity checks) .
Q. What strategies differentiate this compound from structurally similar pyrazolo-pyridinones?
- Methodological Answer :
- Physicochemical Profiling : LogP measurements to compare lipophilicity (CF₂H increases hydrophobicity vs. CH₃) .
- Thermal Analysis : DSC/TGA to assess melting points and stability (e.g., >300°C decomposition observed in analogs) .
- Biological Selectivity : Screen against off-target enzymes (e.g., CYP450 isoforms) to confirm specificity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
